molecular formula C8H13ClN2O B13602979 2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride

2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride

Cat. No.: B13602979
M. Wt: 188.65 g/mol
InChI Key: NTMANQLNMBWSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C8H13ClN2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of a nitrile with an α-haloketone can yield the oxazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazoline derivatives.

Scientific Research Applications

2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one: This compound shares the oxazole ring and cyclopropyl group but differs in the functional groups attached to the ring.

    2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine: This compound is similar in structure but lacks the hydrochloride salt form.

Uniqueness

2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-cyclopropyl-2-(1,2-oxazol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c9-5-7(6-1-2-6)8-3-4-11-10-8;/h3-4,6-7H,1-2,5,9H2;1H

InChI Key

NTMANQLNMBWSJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN)C2=NOC=C2.Cl

Origin of Product

United States

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